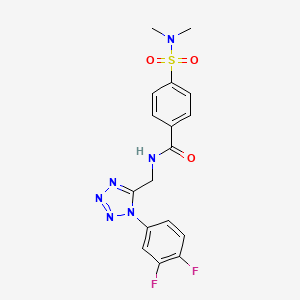
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H16F2N6O3S and its molecular weight is 422.41. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. This research involved a solvent-free synthesis under microwave irradiation, leading to compounds with promising in vitro anticancer activity against various human cancer cell lines. The study highlights the potential of utilizing microwave-assisted synthesis for developing novel anticancer agents with benzamide derivatives (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017).
Supramolecular Structures and Interactions
Research by Wang et al. (2014) focused on the formation of novel crystals with N-containing heterocycles, analyzing the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This work contributes to understanding how specific chemical structures, including benzamide derivatives, can form supramolecular assemblies through strategic molecular interactions (Wang, L., Hu, Y., Wang, W., Liu, F., & Huang, K., 2014).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and investigated their solid-state properties and hydrogen bonding interactions. One derivative demonstrated a significant color transition in response to fluoride anions, showcasing the potential of benzamide derivatives in developing colorimetric sensors for fluoride detection (Younes, E. A., Hussein, N., Shtaiwi, M. H., Shahrokhi, F., Abu Safieh, K. A., & Zhao, Y., 2020).
Anticancer Evaluation of Benzamide Derivatives
Ravinaik et al. (2021) designed and synthesized benzamide derivatives, evaluating their anticancer activity against various cancer cell lines. This study highlighted the potential therapeutic applications of benzamide derivatives in cancer treatment, showing moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3S/c1-24(2)29(27,28)13-6-3-11(4-7-13)17(26)20-10-16-21-22-23-25(16)12-5-8-14(18)15(19)9-12/h3-9H,10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVATYGXORNKUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

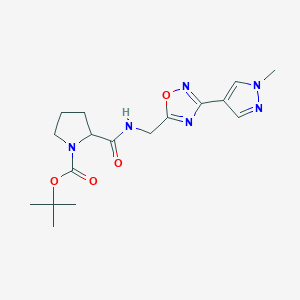
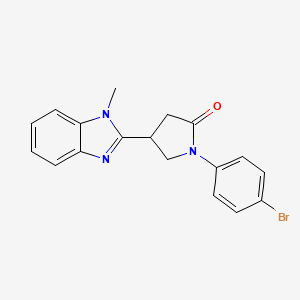
![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2475179.png)
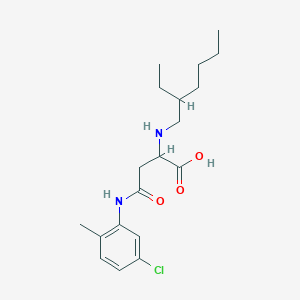
![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)
![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)
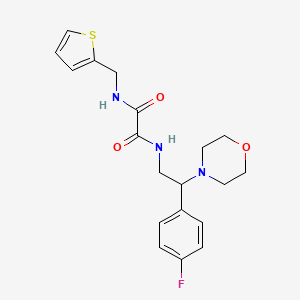
![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)

![Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2475194.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)
![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)
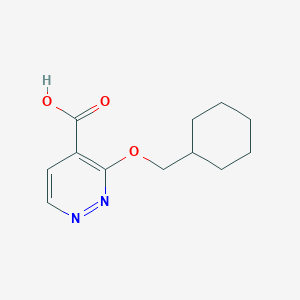
![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)